![molecular formula C12H11F13N2O B14507708 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol CAS No. 63423-26-7](/img/structure/B14507708.png)
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol is a chemical compound known for its unique structure and properties. This compound features a tridecafluorohexyl group attached to a dihydropyrimidinyl ring, which is further connected to an ethan-1-ol moiety. The presence of fluorine atoms imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol typically involves the reaction of tridecafluorohexyl iodide with a dihydropyrimidinyl precursor under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound .
化学反应分析
Types of Reactions
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dihydropyrimidinyl ring can be reduced to a tetrahydropyrimidinyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tetrahydropyrimidinyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to specific biological effects. The dihydropyrimidinyl ring plays a crucial role in the compound’s activity by interacting with key amino acid residues in the target proteins .
相似化合物的比较
Similar Compounds
5,5′′′-Bis(tridecafluorohexyl)-2,2′5′,2′′5′′,2′′′-quaterthiophene: A compound with similar fluorine content but different core structure.
2,2′5′,2′′5′′,2′′′-Quaterthiophene: Another fluorinated compound with distinct properties.
Uniqueness
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol stands out due to its unique combination of a tridecafluorohexyl group and a dihydropyrimidinyl ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
属性
CAS 编号 |
63423-26-7 |
|---|---|
分子式 |
C12H11F13N2O |
分子量 |
446.21 g/mol |
IUPAC 名称 |
2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5,6-dihydro-4H-pyrimidin-1-yl]ethanol |
InChI |
InChI=1S/C12H11F13N2O/c13-7(14,6-26-2-1-3-27(6)4-5-28)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h28H,1-5H2 |
InChI 键 |
NAXKIZFPRSUFKA-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N(C1)CCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


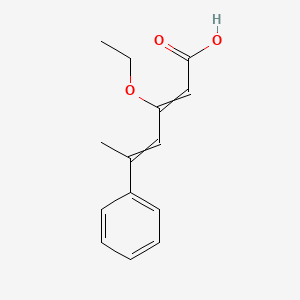
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
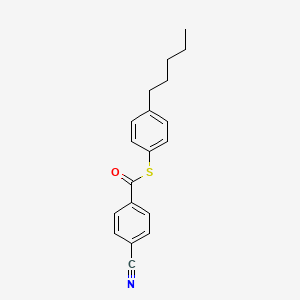
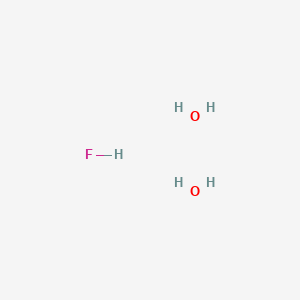
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
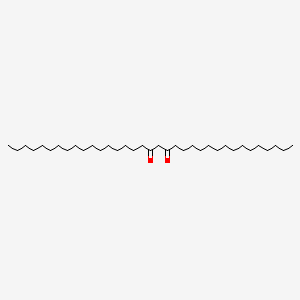
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
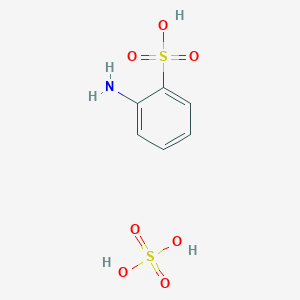
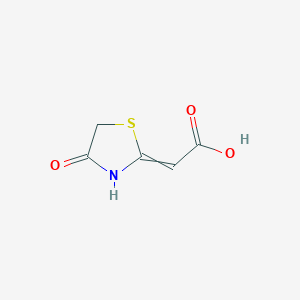
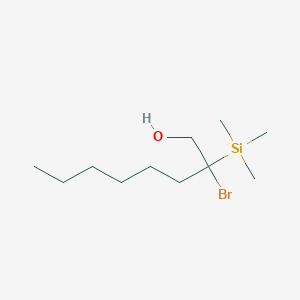
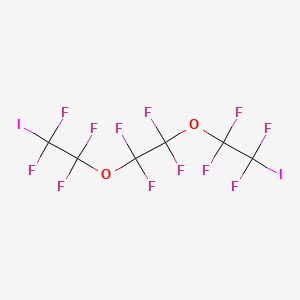
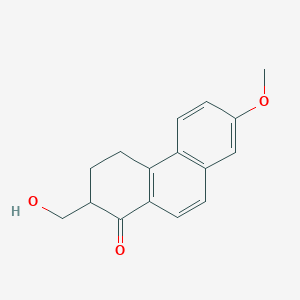
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
